5-Bromooxazolo[4,5-b]pyridin-2(3H)-one
Overview
Description
5-Bromooxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. This compound belongs to the class of oxazoles fused with a pyridine ring, marked by the presence of a bromine atom at the 5-position. Such compounds often have significant biological and chemical properties that make them interesting for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic routes and reaction conditions:
Starting materials: The synthesis typically starts with 2-aminopyridine as the precursor.
Key reagents: Bromination is achieved using bromine or a suitable bromine donor, and cyclization involves reagents such as phosgene or equivalents.
Procedure example: A reaction involving 2-aminopyridine, bromine, and carbonyl compounds under controlled temperature and pH conditions can yield 5-bromooxazolo[4,5-b]pyridin-2(3H)-one.
Industrial production methods:
Scaling up the above laboratory methods involves optimized reaction conditions and catalysts to improve yield and purity.
Large-scale bromination reactions are carried out in industrial reactors with precise control over reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of reactions:
Oxidation: This compound can undergo oxidation reactions to introduce different functional groups.
Reduction: Reductive conditions can modify the oxazole or pyridine rings.
Substitution: Bromine at the 5-position can be substituted with various nucleophiles.
Common reagents and conditions:
Oxidation: Typical oxidizing agents include hydrogen peroxide, permanganates, or peracids.
Reduction: Reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, and alkoxides in polar solvents.
Major products:
Oxidation: Produces oxazole derivatives with higher oxidation states.
Reduction: Results in partially or fully reduced pyridin-2(3H)-one derivatives.
Substitution: Leads to a variety of 5-substituted oxazolo[4,5-b]pyridin-2(3H)-one analogs.
Scientific Research Applications
Chemistry:
As a scaffold in the synthesis of more complex heterocycles.
Used in the study of reaction mechanisms and development of new synthetic methodologies.
Biology:
Investigated for its potential as an enzyme inhibitor.
Explored in studies of cell signaling pathways.
Medicine:
Considered for use in developing drugs for neurological disorders or as antimicrobial agents.
Industry:
Utilized in the production of specialty chemicals and materials.
Acts as a building block for the synthesis of complex organic compounds used in various industrial processes.
Mechanism of Action
The compound’s biological effects are primarily due to its interaction with specific molecular targets:
Molecular targets: Enzymes involved in metabolic pathways, receptors on cell membranes.
Pathways involved: Inhibition of enzyme activity or receptor binding, leading to altered cellular responses.
The mechanism typically involves the binding of 5-bromooxazolo[4,5-b]pyridin-2(3H)-one to its target, interfering with normal biological activity, which can inhibit or modulate certain biological processes.
Comparison with Similar Compounds
Oxazole: Shares the oxazole ring but lacks the fused pyridine.
Pyridin-2-one: Contains the pyridine ring but not the oxazole.
5-Bromo-oxazoles: Similar but without the fused pyridine structure, resulting in different chemical properties.
This compound’s unique structure and reactivity make it a valuable entity in scientific research and industrial applications.
Properties
IUPAC Name |
5-bromo-3H-[1,3]oxazolo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2/c7-4-2-1-3-5(8-4)9-6(10)11-3/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXLTXLTOKGVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856680 | |
Record name | 5-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092569-10-2 | |
Record name | 5-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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